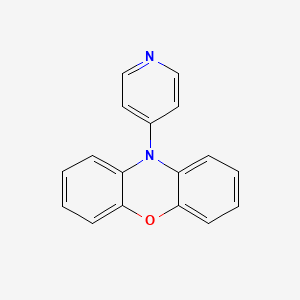
10-(Pyridin-4-yl)-10H-phenoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(Pyridin-4-yl)-10H-phenoxazine is a heterocyclic compound that features a phenoxazine core with a pyridine ring attached at the 10th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Pyridin-4-yl)-10H-phenoxazine typically involves the coupling of a phenoxazine derivative with a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of phenoxazine with a halogenated pyridine under palladium catalysis and basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
10-(Pyridin-4-yl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the phenoxazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated derivatives and strong bases or acids are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenoxazine or pyridine rings .
Aplicaciones Científicas De Investigación
10-(Pyridin-4-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the field of oncology.
Mecanismo De Acción
The mechanism of action of 10-(Pyridin-4-yl)-10H-phenoxazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 10-(Pyridin-3-yl)-10H-phenoxazine
- 10-(Pyridin-2-yl)-10H-phenoxazine
- 10-(Pyridin-4-yl)-10H-phenothiazine
Uniqueness
10-(Pyridin-4-yl)-10H-phenoxazine is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can result in different photophysical properties and biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C17H12N2O |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
10-pyridin-4-ylphenoxazine |
InChI |
InChI=1S/C17H12N2O/c1-3-7-16-14(5-1)19(13-9-11-18-12-10-13)15-6-2-4-8-17(15)20-16/h1-12H |
Clave InChI |
GKOKBLCSTTUAOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















